![molecular formula C16H20FNO3S B2410954 2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902964-56-0](/img/structure/B2410954.png)

2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, FSDA, and has been studied for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Antitumor Activity

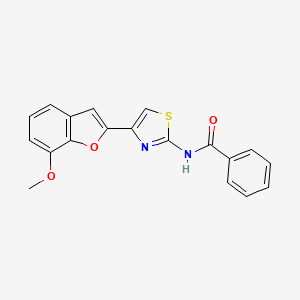

Several studies have synthesized and evaluated the antitumor activities of compounds related to benzothiazoles, benzodioxanes, and acetamides. These compounds were tested against various cancer cell lines, showing considerable anticancer activity. For instance, benzothiazole derivatives were synthesized and screened for their potential antitumor activity in vitro against human tumor cell lines derived from neoplastic diseases, with some compounds showing significant anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Antimicrobial and Antifungal Effects

Compounds featuring benzothiazole, sulfonamide, and acetamide moieties have demonstrated antimicrobial and antifungal activities. For example, triazole-oxadiazole compounds were synthesized and showed potent antifungal activity against Candida species, with some compounds exhibiting significant effects at low concentrations (Çavușoğlu et al., 2018).

Enzyme Inhibitory Properties

New sulfonamides containing benzodioxane and acetamide groups were synthesized and investigated for their enzyme inhibitory potential, specifically targeting α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, suggesting potential applications in managing diseases related to these enzymes (Abbasi et al., 2019).

Mécanisme D'action

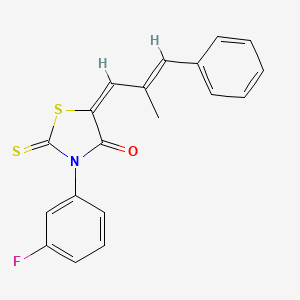

Target of Action

It is generally related to compounds useful asimmunomodulators . Immunomodulators are substances that help regulate or normalize the immune system.

Mode of Action

As an immunomodulator, it may interact with various components of the immune system to enhance or suppress specific immune responses .

Biochemical Pathways

As an immunomodulator, it could potentially influence a variety of immune responses, including the production of cytokines, the activation of t cells, and the function of macrophages .

Result of Action

As an immunomodulator, it could potentially have a wide range of effects, depending on the specific immune responses it influences .

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-2,4-5,12,14-15H,3,6-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUWVEAAEVDDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CSC3=CC=C(C=C3)F)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)

![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)

![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)

![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)